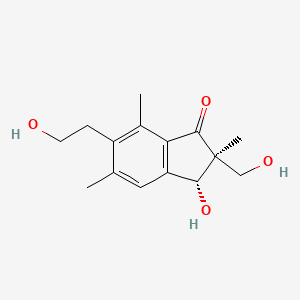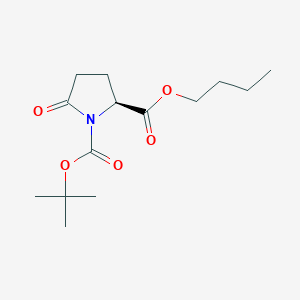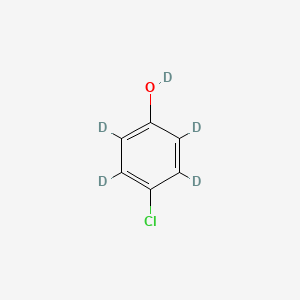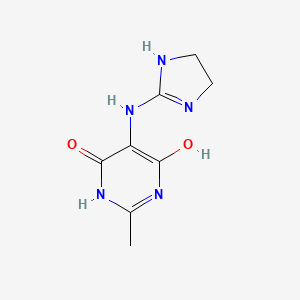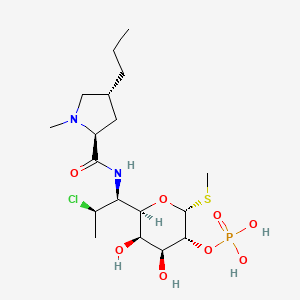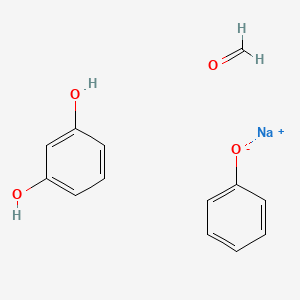
Phenol-resorcinol-formaldehyde resin, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol-resorcinol-formaldehyde resin, sodium salt is a synthetic polymer derived from the reaction of phenol, resorcinol, and formaldehyde in the presence of sodium hydroxide. This compound is known for its high mechanical strength, water resistance, and adhesive properties, making it valuable in various industrial applications, particularly in the production of wood adhesives and laminates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenol-resorcinol-formaldehyde resin, sodium salt typically involves a base-catalyzed condensation reaction. The process begins with the reaction of phenol and resorcinol with formaldehyde in the presence of sodium hydroxide. The reaction proceeds through the formation of hydroxymethyl derivatives, which further condense to form the resin. The reaction conditions, such as temperature and pH, are carefully controlled to ensure optimal polymerization .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired resin properties. The final product is then purified and processed into various forms, such as powders or solutions, for different applications .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol-resorcinol-formaldehyde resin, sodium salt undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involves the condensation of phenol, resorcinol, and formaldehyde to form the resin.
Oxidation and Reduction: The resin can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Substitution Reactions: The hydroxyl groups in the resin can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Condensation: Sodium hydroxide is commonly used as a catalyst in the condensation reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products: The major product of the condensation reaction is the phenol-resorcinol-formaldehyde resin, which can further react to form cross-linked structures, enhancing its mechanical properties .
Wissenschaftliche Forschungsanwendungen
Phenol-resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of bio-compatible adhesives and coatings.
Medicine: Investigated for its potential use in medical adhesives and drug delivery systems.
Wirkmechanismus
The mechanism of action of phenol-resorcinol-formaldehyde resin, sodium salt involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial stages of the reaction further react to form methylene and ether bridges, resulting in a rigid and stable polymer structure. This cross-linking enhances the mechanical strength and water resistance of the resin .
Vergleich Mit ähnlichen Verbindungen
Phenol-formaldehyde resin: Similar in structure but lacks the additional hydroxyl groups from resorcinol, resulting in different mechanical properties.
Resorcinol-formaldehyde resin: Contains resorcinol but lacks phenol, leading to variations in adhesive properties.
Phenol-urea-formaldehyde resin: Incorporates urea, which affects the curing process and final properties of the resin
Uniqueness: Phenol-resorcinol-formaldehyde resin, sodium salt is unique due to the presence of both phenol and resorcinol, which contribute to its superior adhesive properties and water resistance. The sodium salt form enhances its solubility and ease of processing in various applications .
Eigenschaften
CAS-Nummer |
147977-83-1 |
|---|---|
Molekularformel |
C13H13NaO4 |
Molekulargewicht |
256.233 |
IUPAC-Name |
sodium;benzene-1,3-diol;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O2.C6H6O.CH2O.Na/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-2;/h1-4,7-8H;1-5,7H;1H2;/q;;;+1/p-1 |
InChI-Schlüssel |
KOQCXIUGALKHMU-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC(=CC(=C1)O)O.[Na+] |
Synonyme |
Formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


